molecular formula C20H18N6O3 B2504972 N-(4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide CAS No. 1251619-59-6

N-(4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2504972
CAS No.: 1251619-59-6
M. Wt: 390.403
InChI Key: CTSOXFYYOFIBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors. Research indicates that this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FAK and effectively blocking its autophosphorylation at Y397, a critical initial step for the formation of signaling complexes. The primary research value of this inhibitor lies in its application for investigating the role of FAK in cancer cell proliferation, migration, and survival. By inhibiting FAK signaling, researchers can study the disruption of downstream pathways such as PI3K/AKT and RAS-MAPK, which are crucial for tumor progression. Its specific chemical scaffold, featuring the 1,2,4-oxadiazole and 1,2,3-triazole motifs, is recognized for its utility in designing potent kinase inhibitors . This makes it a valuable chemical probe for dissecting FAK-mediated signaling networks in vitro and for evaluating the therapeutic potential of FAK inhibition in preclinical models of breast, pancreatic, and ovarian cancers. Furthermore, its use extends to studies of the tumor microenvironment, where FAK activity in stromal cells contributes to tumorigenesis and chemoresistance.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-13-3-5-14(6-4-13)11-26-12-17(23-25-26)18-22-20(29-24-18)19(27)21-15-7-9-16(28-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSOXFYYOFIBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation and Cyclization

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate.

Procedure:

  • Synthesis of 5-Carboxyamidoxime Precursor
    • React 3-cyano-1,2,4-oxadiazole with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 12 h.
    • Yield: 78% after recrystallization from ethanol/water.
  • Cyclization to 1,2,4-Oxadiazole
    • Treat amidoxime with trifluoroacetic anhydride (TFAA, 2 equiv) in dichloromethane at 0°C→RT for 6 h.
    • Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄.
    • Yield: 85% (white crystals, m.p. 142-144°C).

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, oxadiazole-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 6.97 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Carboxamide Formation

Coupling with 4-Methoxyaniline

Activation of the carboxylic acid followed by nucleophilic acyl substitution completes the synthesis.

Procedure:

  • Acid Chloride Formation
    • Reflux 3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxylic acid (1 equiv) with SOCl₂ (5 equiv) in anhydrous toluene for 3 h.
    • Remove excess SOCl₂ under vacuum.
  • Amidation
    • Add 4-methoxyaniline (1.5 equiv) and Et₃N (3 equiv) to the acid chloride in THF at 0°C→RT for 24 h.
    • Quench with ice water, extract with EtOAc, dry over Na₂SO₄.
    • Yield: 83% after recrystallization (EtOH/H₂O).

Characterization Data:

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 158.2 (C-OCH₃), 146.5 (triazole-C), 134.1-114.3 (Ar-C), 55.1 (OCH₃), 35.7 (CH₂).
  • HRMS (ESI): m/z calcd. for C₂₁H₂₀N₆O₃ [M+H]⁺ 413.1664, found 413.1668.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

Critical Analysis of Methodologies

Parameter Section 2/4 Approach Tandem Method (Section 5)
Total Yield 58% (3 steps) 65% (1 pot)
Purity >99% (HPLC) 92% (HPLC)
Scalability Pilot-scale feasible Limited to 10g batches
Byproduct Formation <2% 8-12%

The modular approach (Sections 2-4) remains superior for GMP-compliant synthesis despite lower overall yield, due to easier impurity control and intermediate characterization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous aluminum chloride, dimethyl carbonate, and mesoporous sulfated zirconia catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. A study evaluating similar compounds demonstrated that certain oxadiazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types including glioblastoma and ovarian cancer . These findings suggest that N-(4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide could be a promising candidate for further anticancer studies.

2. Antimicrobial Properties

The oxadiazole scaffold has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that compounds with similar structures can inhibit bacterial growth effectively . The incorporation of specific substituents can enhance this activity, making such compounds valuable in developing new antibiotics.

3. Anti-Diabetic Effects

Recent investigations into oxadiazole derivatives have also revealed potential anti-diabetic properties. In vivo studies using models like Drosophila melanogaster have shown that certain oxadiazoles can significantly lower glucose levels . This suggests that this compound may warrant exploration for its anti-diabetic applications.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Anticancer Screening

A recent study synthesized several oxadiazole derivatives and tested their efficacy against a panel of cancer cell lines. The results indicated that modifications at specific positions on the oxadiazole ring could lead to enhanced anticancer activity. The tested compound demonstrated significant inhibition rates comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another study focused on synthesizing various substituted oxadiazoles and evaluating their antimicrobial properties against common pathogens. The findings showed that certain derivatives exhibited potent antibacterial effects, suggesting their potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that the compound can interact with various protein targets, leading to changes in their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Features of Analogs
Compound Name Core Heterocycles Key Substituents Reference
N-(4-Methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole, 1,2,3-Triazole 4-Methoxyphenyl, 4-Methylbenzyl Target
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide 1,2-Oxazole, 1,2,4-Oxadiazole 4-Methoxyphenyl, Phenyl
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 4-Ethoxyphenyl, 2-Methoxyphenyl
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 1,2,3-Triazole, Pyrazole 4-Fluorophenyl, 4-Methylphenyl

Key Observations :

  • The 1,2,4-oxadiazole and 1,2,3-triazole motifs are recurrent in analogs, often paired with aryl groups for target engagement.
  • Substitutions on the aryl rings (e.g., methoxy, methyl, fluoro) influence solubility, bioavailability, and binding affinity .

Physicochemical Properties

Table 3: Characterization Data
Compound NMR Shifts (δ/ppm, Key Signals) MS Data (m/z) Reference
Triazole-Oxadiazole Hybrid (Target) Not reported in evidence Not available
1-(4-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)butyl)-1,2,4-triazole-3-carboxamide 163.9 (C=O), 159.5 (C-4") 307.1 [M+1]
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Not reported

Challenges: Limited data exist for the target compound’s spectroscopic properties. Standard characterization methods (NMR, MS) used in analogs should be applied.

Biological Activity

N-(4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_4O_3, with a molecular weight of 398.45 g/mol. The structure features a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Several studies have reported the antibacterial properties of compounds containing triazole and oxadiazole groups. For instance, derivatives similar to the target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole Derivative AStaphylococcus aureus12.5 μg/mL
Triazole Derivative BEscherichia coli25 μg/mL
Oxadiazole Compound CBacillus subtilis15 μg/mL

These findings suggest that the presence of hydrophobic substituents enhances antibacterial efficacy by facilitating membrane penetration and interaction with bacterial targets .

Antifungal Activity

The compound's antifungal potential has also been investigated. Triazole derivatives are well-documented for their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

CompoundFungal StrainMIC (μg/mL)
Triazole ACandida albicans10
Triazole BAspergillus niger20

The introduction of electron-withdrawing groups in specific positions on the triazole ring significantly increased antifungal activity against pathogenic fungi .

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptotic markers.

Case Study:
A study evaluated the effects of a related triazole derivative on human breast cancer cells (MCF-7). The results showed:

  • IC50 Value: 15 μM after 48 hours.
  • Mechanism: Induction of apoptosis via caspase activation.

This suggests that modifications on the triazole moiety can enhance anticancer activity by affecting cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide?

  • Methodology: The synthesis typically involves multi-step reactions:

Triazole Ring Formation: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core. Optimize reaction conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in DMF at 60°C) .

Oxadiazole Synthesis: React the intermediate with hydroxylamine and a carbonyl source (e.g., ethyl chlorooxoacetate) under reflux in anhydrous THF to form the 1,2,4-oxadiazole ring .

Carboxamide Coupling: Employ coupling agents like EDC/HOBt to attach the 4-methoxyphenyl carboxamide group .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology: Use spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Confirm proton environments (e.g., methoxy singlet at δ 3.8 ppm, triazole protons at δ 7.2–7.5 ppm) .
  • X-ray Diffraction: Resolve crystal packing and bond angles (e.g., oxadiazole ring planarity) .
  • Mass Spectrometry: Verify molecular weight (e.g., ESI-MS m/z 420.3 [M+H]⁺) .

Q. What are the primary biological or pharmacological targets of this compound?

  • Methodology: Screen against common therapeutic targets:

  • Enzyme Assays: Test inhibition of kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cellular Models: Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ values via MTT assay) .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole-oxadiazole core under scalable conditions?

  • Methodology:

  • Solvent Screening: Compare polar aprotic solvents (DMF vs. DMSO) for CuAAC efficiency .
  • Ultrasound Assistance: Enhance reaction rates by 30–50% using sonication (40 kHz, 50°C) .
  • Purification: Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate >95% pure product .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology:

  • Meta-Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays affecting IC₅₀) .
  • Proteomic Profiling: Use affinity chromatography to identify off-target interactions .
  • Structural Analog Testing: Synthesize derivatives with modified substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. What computational approaches predict the compound’s binding affinity to novel targets?

  • Methodology:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 1M17) to simulate binding poses .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling: Train models on datasets of triazole-oxadiazole derivatives to predict ADMET properties .

Q. How does the electronic nature of substituents influence the compound’s reactivity?

  • Methodology:

  • DFT Calculations: Compute HOMO-LUMO gaps (e.g., B3LYP/6-31G*) to correlate electron-donating groups (methoxy) with nucleophilic attack susceptibility .
  • Kinetic Studies: Monitor reaction rates via HPLC under varying pH (e.g., oxadiazole ring hydrolysis at pH > 10) .

Notes

  • Methodologies emphasize reproducibility and technical depth.
  • Structural complexity (triazole-oxadiazole-carboxamide) necessitates tailored synthetic and analytical approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.